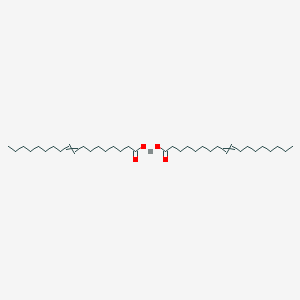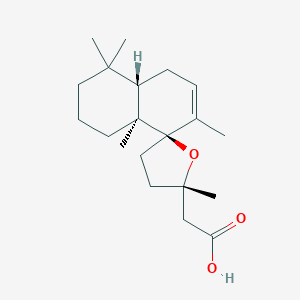
2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione, also known as vitamin K2, is a fat-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. It is a derivative of naphthoquinone and is synthesized by bacteria in the gut. Vitamin K2 is found in fermented foods such as cheese, natto, and sauerkraut, and is also available as a dietary supplement.
Mecanismo De Acción
Vitamin K2 acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues in proteins. This carboxylation is essential for the activation of proteins such as osteocalcin and matrix Gla protein, which are involved in bone metabolism and cardiovascular health, respectively.
Efectos Bioquímicos Y Fisiológicos
Vitamin K2 has been shown to increase bone mineral density and reduce the risk of fractures in postmenopausal women. It has also been shown to improve arterial elasticity and reduce arterial stiffness in healthy adults. In addition, 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 has been shown to reduce the risk of prostate cancer and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vitamin K2 is relatively stable and can be easily synthesized in the laboratory. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
Future research on 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 could focus on its role in the prevention and treatment of osteoporosis, cardiovascular disease, and cancer. In addition, the development of novel formulations of 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 that improve its solubility and bioavailability could enhance its therapeutic potential. Finally, the identification of new targets of 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 could lead to the discovery of novel pathways involved in bone metabolism and cardiovascular health.
Métodos De Síntesis
The synthesis of 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 involves the condensation of 2-methyl-1,4-naphthoquinone with geranylgeranyl pyrophosphate, which is derived from farnesyl pyrophosphate and isopentenyl pyrophosphate. This reaction is catalyzed by the enzyme geranylgeranyltransferase II, which is located in the endoplasmic reticulum of cells.
Aplicaciones Científicas De Investigación
Vitamin K2 has been extensively studied for its role in bone health, cardiovascular health, and cancer prevention. It has been shown to activate osteocalcin, a protein that is essential for bone formation, and to inhibit the production of matrix metalloproteinases, enzymes that degrade bone matrix. Vitamin K2 has also been shown to prevent arterial calcification, a process that contributes to the development of cardiovascular disease. In addition, 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
1168-52-1 |
|---|---|
Nombre del producto |
2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione |
Fórmula molecular |
C23H32O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C23H32O2/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-21-15-22(24)19(5)20(6)23(21)25/h9,11,13,15H,7-8,10,12,14H2,1-6H3/b17-11+,18-13+ |
Clave InChI |
AUMXJZBVBBGETK-OUBUNXTGSA-N |
SMILES isomérico |
CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C |
SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)C)C |
SMILES canónico |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



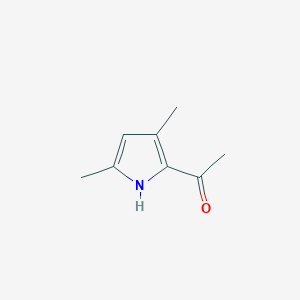
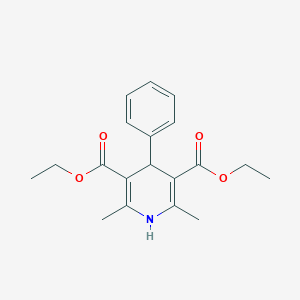

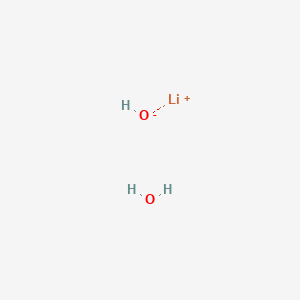
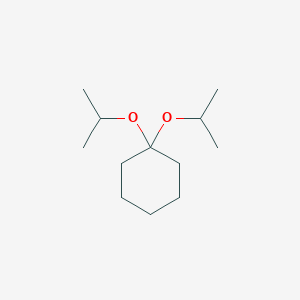
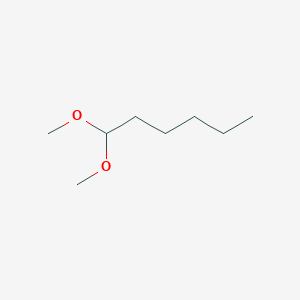
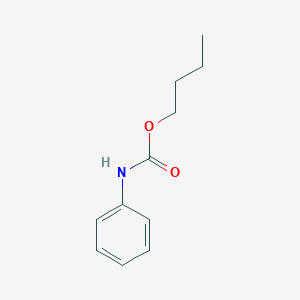
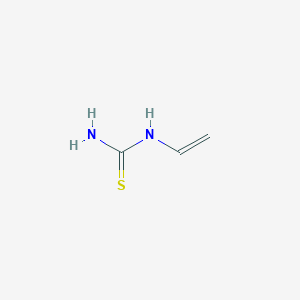
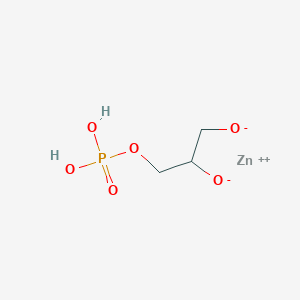
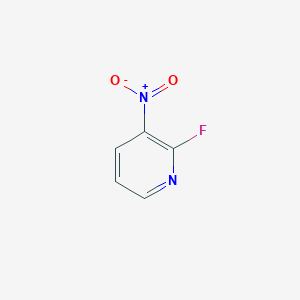
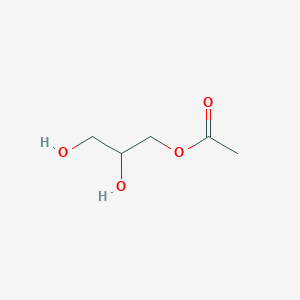
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)
